rugulotrosin A

Description

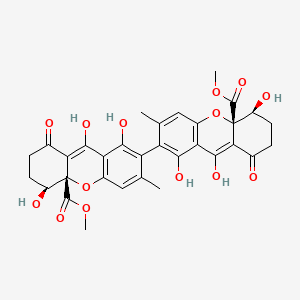

Rugulotrosin A is a dimeric xanthone natural product first isolated from the fungal species Penicillium sp., derived from soil samples near the Sussex Inlet in Australia . Structurally, it belongs to the tetrahydroxanthone family, characterized by three fused aromatic rings with hydroxyl (-OH), methoxy (-OMe), carboxyl (-CO₂H), and ester (-CO₂Me) substituents (Fig. 1) . Its molecular formula is C₃₂H₃₀O₁₄ (exact mass: 638.16 g/mol) .

Its synthesis involves advanced methodologies such as Knoevenagel condensation and 6π electrocyclization to construct its tricyclic core, enabling stereochemical control at the oxygenated quaternary carbon center .

Properties

Molecular Formula |

C32H30O14 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |

InChI Key |

FCBFXINPLHGRFE-WOQPHPHSSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .

Chemical Reactions Analysis

Oxidation Reactions

Rugulotrosin A undergoes oxidation reactions facilitated by palladium catalysts and phosphine ligands. These reactions typically target specific functional groups, such as hydroxyl or alkene moieties, to introduce ketones or epoxides. Oxidation is critical for modifying its bioactivity and enabling structural diversification .

Suzuki Coupling/Dimerization

A pivotal reaction in this compound's synthesis is the one-pot Suzuki coupling/dimerization , which constructs its axially chiral biaryl linkage. Key details include:

-

Catalytic System : Palladium with achiral phosphine ligands (e.g., SPhos).

-

Chirality Transfer : Point-to-axial chirality transfer achieves >95:5 diastereomeric ratios .

-

Reaction Conditions :

Ligand Conversion (%) Diastereomeric Ratio (d.r.) SPhos 68 88:12 XPhos 44 95.5:4.5 BrettPhos 36 81:19

This step is highly sensitive to ligand steric bulk, with SPhos providing optimal selectivity .

Hydrolysis and Deprotection

Protected dimers of this compound are hydrolyzed under acidic conditions to yield the final product:

This step removes acetyl or benzoyl protecting groups while preserving axial chirality.

Thermal Stability and Atropisomerization

This compound demonstrates remarkable thermal stability:

-

Stability Tests : No atropisomerization observed after heating at 100°C (12 hours) or 150°C (3 hours) in toluene .

-

Energy Barrier : Calculated rotational barrier of 47.7 kcal/mol (B3LYP/6-31G(d)), confirming high configurational stability .

Biological Interactions

While not traditional chemical reactions, this compound's antibacterial activity involves:

-

Membrane Disruption : Interaction with Gram-positive bacterial cell membranes, increasing permeability .

-

Cytotoxic Effects : Inhibition of metabolic pathways in cancer cells, though exact biochemical targets remain under study .

Key Mechanistic Insights

-

Atropselectivity : Computational modeling of Pd(II) intermediates reveals steric interactions between ligands and substrates dictate stereochemical outcomes .

-

Synthetic Versatility : The Knoevenagel condensation/6π-electrocyclization cascade enables modular tetrahydroxanthone synthesis, supporting diverse analog generation .

This compound’s reactivity profile underscores its value in medicinal chemistry and natural product synthesis, with ongoing research exploring its full synthetic and therapeutic potential.

Scientific Research Applications

Rugulotrosin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying atropisomerism and axial chirality.

Biology: Its biological properties, such as anticancer and antibacterial activities, make it a valuable compound for biological research.

Medicine: Due to its anticancer properties, this compound is being explored for potential therapeutic applications.

Industry: Its unique structure and properties make it a candidate for various industrial applications, including the development of new materials and catalysts

Mechanism of Action

The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .

Comparison with Similar Compounds

Key Compounds:

Rugulotrosin B

Secalonic Acids (A, B, D)

Gonytolide A

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| Rugulotrosin A | C₃₂H₃₀O₁₄ | 638.16 | Three fused rings with 3–4 hydroxyls, 1–2 methoxy groups, and carboxyl/ester moieties | Penicillium sp. (Australia) |

| Rugulotrosin B | Not reported | ~638 (similar to A) | Differs in hydroxyl distribution (e.g., four -OH groups on one ring vs. three in A) | Same as this compound |

| Secalonic Acid D | C₃₂H₂₈O₁₄ | 636.15 | Dimeric xanthone with fewer hydroxyls and no ester groups | Marine fungi and lichens |

| Gonytolide A | C₁₈H₁₆O₅ | 312.10 | Simpler bicyclic structure with a central oxygen atom and methyl substituents | Gonytrichum spp. |

Structural Insights :

- This compound vs. B : Both share a tricyclic dimeric framework, but Rugulotrosin B has an additional hydroxyl group on one aromatic ring, altering polarity and hydrogen-bonding capacity .

- This compound vs.

- This compound vs. Gonytolide A : Gonytolide A’s smaller size and lack of dimerization limit its functional group diversity and bioactivity .

Q & A

Q. How to apply the PICOT framework to design a study on this compound’s therapeutic potential?

- Population: Specific cell lines or animal models (e.g., BALB/c mice for in vivo toxicity).

- Intervention: Dose range, administration route (oral vs. intravenous), and exposure time.

- Comparison: Positive controls (standard drugs) and negative controls (vehicle-only).

- Outcome: Quantifiable endpoints (e.g., tumor volume reduction, microbial load).

- Time: Duration of treatment and follow-up for delayed effects. This structure ensures alignment with hypothesis-driven research .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Answer:

- Bliss independence model: Quantify synergy scores from dose-response matrices.

- Isobolographic analysis: Plot additive vs. observed effects to identify synergism.

- Machine learning: Train models (e.g., random forests) on multi-omics data to predict synergy mechanisms.

Pre-register analysis protocols to avoid post hoc bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.